3,5-dichloro-L-tyrosine

Description

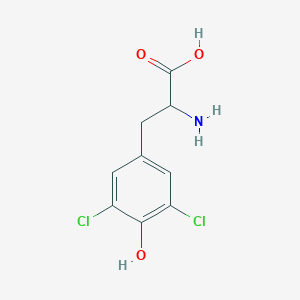

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHURJQUHZHALJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331461 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15106-62-4 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. This compound serves as a valuable building block in various research and development applications, including its use as a biomarker for oxidative stress and in the synthesis of novel peptides and pharmaceutical agents.[1][2][3][4] This document outlines a detailed experimental protocol for its preparation via direct chlorination of L-tyrosine and provides a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is achieved through the direct electrophilic chlorination of L-tyrosine. The electron-rich aromatic ring of L-tyrosine is susceptible to attack by electrophilic chlorinating agents, with the hydroxyl group directing the substitution to the ortho positions (3 and 5). Several chlorinating agents can be employed for this transformation; this guide details a robust method utilizing chlorine gas in an acidic medium.

Experimental Protocol: Direct Chlorination of L-Tyrosine

Materials:

-

L-Tyrosine

-

Glacial Acetic Acid

-

Chlorine Gas

-

Distilled Water

-

Ethanol

-

Sodium Thiosulfate (for quenching)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve L-tyrosine in glacial acetic acid. The concentration should be carefully controlled to ensure complete dissolution and to manage the reaction exotherm.

-

Chlorination: While stirring the solution vigorously at room temperature, bubble chlorine gas through the mixture at a slow and steady rate. The reaction is exothermic and should be monitored. It is crucial to carry out this step in a well-ventilated fume hood.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Upon completion of the reaction, cease the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine. The reaction can be quenched by the careful addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining chlorine.

-

Precipitation and Isolation: The product, this compound, is typically insoluble in the acidic aqueous mixture and will precipitate out of the solution upon the addition of water. The white precipitate is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold distilled water and then with cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed.

-

Drying: The purified this compound is dried under vacuum to yield a white to off-white crystalline solid.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected analytical data.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| Melting Point | Decomposes above 250 °C |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the anticipated chemical shifts for this compound in DMSO-d₆.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.35 | s | 2H | H-2, H-6 |

| α-CH | ~4.00 | t | 1H | α-CH |

| β-CH₂ | ~3.05 | dd | 1H | β-CH₂a |

| ~2.90 | dd | 1H | β-CH₂b | |

| NH₂ | Variable | br s | 2H | Amino |

| OH | Variable | br s | 1H | Phenolic |

| COOH | Variable | br s | 1H | Carboxylic |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~173 | C=O |

| Aromatic C-OH | ~150 | C-4 |

| Aromatic C-Cl | ~128 | C-3, C-5 |

| Aromatic C-H | ~130 | C-2, C-6 |

| Aromatic C-C | ~127 | C-1 |

| α-Carbon | ~55 | α-CH |

| β-Carbon | ~36 | β-CH₂ |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 251.0. The isotopic pattern will show characteristic peaks for the two chlorine atoms.

-

Electron Impact (EI-MS): The fragmentation pattern will likely involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentation of the side chain and aromatic ring.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenolic) | 3400-3200 (broad) |

| N-H stretch (amino) | 3200-3000 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2950 |

| C=O stretch (carboxylic acid) | ~1720 |

| C=C stretch (aromatic) | ~1600, ~1470 |

| N-H bend (amino) | ~1590 |

| C-O stretch (phenolic) | ~1250 |

| C-Cl stretch | 800-600 |

Experimental Workflow for Characterization:

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It serves as a critical biomarker for inflammatory processes and oxidative stress, particularly those mediated by the enzyme myeloperoxidase.[1][2][3][4] Its presence in biological systems is indicative of the production of hypochlorous acid, a potent oxidizing and chlorinating agent generated by neutrophils during an immune response.[1][2][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of the biochemical pathway leading to its formation.

Physicochemical Properties

This compound is a white to off-white solid.[5][6] The introduction of two chlorine atoms to the phenolic ring of L-tyrosine significantly alters its electronic and steric properties, influencing its acidity, solubility, and biological interactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₃ | [5][7] |

| Molecular Weight | 250.08 g/mol | [5][7] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 252 °C (with decomposition) | [8] |

| Boiling Point | 392.5 ± 42.0 °C (Predicted) | [8] |

Table 2: Acid-Base Properties of this compound

| Ionizable Group | pKa Value | Notes |

| Carboxyl (-COOH) | ~2.17 (Predicted) | The electron-withdrawing nature of the chloro groups is expected to slightly decrease the pKa compared to L-tyrosine (pKa ≈ 2.2). |

| Amino (-NH₃⁺) | Not available | Expected to be in a similar range to L-tyrosine (pKa ≈ 9.1), but may be slightly altered by the electronic effects of the chlorinated ring. |

| Phenolic Hydroxyl (-OH) | ~6.5 | The pKa is significantly lowered compared to L-tyrosine (pKa ≈ 10.1) due to the strong electron-withdrawing inductive and resonance effects of the two chlorine atoms, which stabilize the phenoxide anion. |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Low | Similar to L-tyrosine, which has a solubility of 0.45 mg/mL. Solubility is pH-dependent. |

| Methanol | Soluble | Halogenated tyrosines generally show increased solubility in alcohols compared to water. |

| Ethanol | Soluble | The solubility of dihalogenated tyrosine derivatives has been noted to increase with ethanol concentration up to a certain point. |

| DMSO | Soluble | L-tyrosine exhibits higher solubility in DMSO compared to water and alcohols. |

Table 4: Optical Properties of this compound

| Property | Value | Conditions |

| Specific Rotation [α] | Not available | The specific rotation for the parent compound, L-tyrosine, is -11° (c=4, 1M HCl). The value for the dichlorinated derivative is not readily found in the literature but is expected to be levorotatory. |

Biochemical Formation and Signaling Pathway

This compound is not known to be a direct modulator of signaling pathways. Instead, its significance lies in its formation as a stable end-product of the myeloperoxidase (MPO) pathway, which is activated during inflammation. This pathway is a key component of the innate immune response.

The formation of this compound begins with the activation of neutrophils, which release myeloperoxidase. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1][4] HOCl is a powerful oxidizing and chlorinating agent that can react with various biomolecules, including the amino acid L-tyrosine, both as a free amino acid and within protein structures. The chlorination of L-tyrosine by HOCl proceeds in a stepwise manner, first forming 3-chloro-L-tyrosine and subsequently this compound.[3]

Caption: Myeloperoxidase-mediated formation of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of halogenated tyrosines can be adapted for this compound. This typically involves the direct chlorination of L-tyrosine using a suitable chlorinating agent.

Caption: General workflow for the synthesis of this compound.

Materials:

-

L-Tyrosine

-

Hydrochloric acid (HCl)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve L-tyrosine in a dilute aqueous solution of hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sodium hypochlorite solution dropwise with constant stirring. The molar ratio of NaOCl to L-tyrosine will determine the extent of chlorination. A ratio of at least 2:1 is required for the formation of the dichloro-derivative.

-

Allow the reaction to proceed for several hours at a controlled temperature.

-

Slowly neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified this compound under vacuum.

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

Materials and Instrumentation:

-

HPLC system with a reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Stable isotope-labeled this compound internal standard

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma), add a known amount of the stable isotope-labeled internal standard.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Isolate the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the analytes using a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

-

Detect the parent and daughter ions of both the native this compound and its labeled internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a molecule of significant interest in the fields of biomedical research and drug development due to its role as a specific biomarker for myeloperoxidase activity and associated inflammatory conditions. Understanding its physicochemical properties is crucial for the development of accurate analytical methods and for interpreting its biological significance. This guide provides a foundational understanding of these properties and the experimental approaches for its study, serving as a valuable resource for researchers in the field. Further investigation into its specific pKa values and solubility in various organic solvents would provide a more complete physicochemical profile.

References

- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorination of N-acetyltyrosine with HOCl, chloramines, and myeloperoxidase-hydrogen peroxide-chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 15106-62-4 | FD176416 [biosynth.com]

- 6. 15106-62-4 this compound AKSci 7566AA [aksci.com]

- 7. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

The Natural Occurrence of 3,5-Dichloro-L-Tyrosine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of its Presence, Biosynthesis, and Physiological Significance in Diverse Organisms

Abstract

3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, has been identified in a range of organisms, where its presence is attributed to distinct biosynthetic pathways and serves varied physiological roles. In many marine invertebrates, particularly sponges of the order Verongida, it is a naturally produced secondary metabolite, likely contributing to chemical defense and structural integrity. Its formation in these organisms is catalyzed by haloperoxidase enzymes. In contrast, its occurrence in mammals is primarily as a biomarker of inflammation and oxidative stress, resulting from the activity of the enzyme myeloperoxidase during the innate immune response. This guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, outlining the knowns and unknowns of its biosynthesis, and summarizing its physiological and pathological significance. We present quantitative data, experimental methodologies, and pathway diagrams to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Natural Occurrence Across Different Phyla

The presence of this compound in the biological realm is not widespread but is significant in specific ecological niches. Its detection spans from marine invertebrates to insects and is also endogenously formed in mammals under specific pathological conditions.

Marine Invertebrates: A Rich Source of Halogenated Tyrosines

Marine sponges, particularly those belonging to the order Verongida, are prolific producers of a diverse array of brominated and chlorinated tyrosine derivatives. This compound has been identified as a component of the chitin-based skeletons of sponges such as Aplysina cavernicola[1]. These halogenated amino acids are integral to the scleroproteins that provide structural support to the sponge[2]. The ecological role of these compounds is strongly suggested to be a form of chemical defense against predation, biofouling, and microbial infection[3][4][5].

Insects: A Component of the Cuticle

Recent studies have revealed the presence of this compound in the cuticle of various insect species. Quantitative analysis has confirmed its existence in the sclerotized cuticle of the desert locust (Schistocerca gregaria), the beetle (Tenebrio molitor), the moth (Hyalophora cecropia), the cockroach (Blaberus craniifer), and the bug (Rhodnius prolixus)[4]. Its concentration is highest in the hardened parts of the exoskeleton, such as the femur and tibia, suggesting a role in the sclerotization process, which involves the cross-linking of proteins to harden the cuticle[4]. While its formation occurs concurrently with sclerotization, it is not believed to be merely a byproduct[4].

There is also a report in the PubChem database of this compound being present in the Asiatic honeybee (Apis cerana)[6][7][8]. However, detailed metabolomic studies of Apis cerana honey and bee bread have not specifically identified this compound, though they have characterized a wide range of other primary and secondary metabolites[1][6][9][10]. Further primary research is needed to confirm and quantify its presence in this species.

Mammals: A Biomarker of Inflammation

In mammals, this compound is not considered a typical natural product. Instead, its presence is a hallmark of inflammation and associated oxidative stress[1][11]. It is formed endogenously through the action of myeloperoxidase (MPO), an enzyme released by neutrophils during an inflammatory response[1][10]. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent chlorinating agent that reacts with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine[10][12][13]. Consequently, elevated levels of 3,5-dichlorotyrosine in tissues and bodily fluids serve as a specific biomarker for MPO activity and the extent of inflammatory damage in various diseases[1][14][15].

Quantitative Data on the Occurrence of this compound

The concentration of this compound varies significantly depending on the organism and the physiological or pathological context.

| Organism/Tissue | Condition | Concentration | Reference |

| Human Plasma | Healthy Individuals | Not Detected (< 2.50 ng/mL) | [13] |

| Human Plasma | Patients with Inflammatory Disease | Up to 5.22 ng/mL | [13] |

| Human Blood | in vitro exposure to 2.02 ppm Chlorine Gas | 223 ng/mL | [13] |

| Rat Nasal Tissue | Exposure to Chlorine Gas (0.5-2.5 ppm) | Dose-dependent increase | [1][14] |

| Schistocerca gregaria (Femur Cuticle) | Mature Adult | ~150 pmol/mg | [4] |

| Schistocerca gregaria (Tibia Cuticle) | Mature Adult | ~200 pmol/mg | [4] |

| Tenebrio molitor (Cuticle) | Adult | Present | [4] |

| Hyalophora cecropia (Cuticle) | Adult | Present | [4] |

| Blaberus craniifer (Cuticle) | Adult | Present | [4] |

| Rhodnius prolixus (Cuticle) | Adult | Present | [4] |

Biosynthesis and Formation Pathways

The pathways leading to the formation of this compound are fundamentally different in invertebrates and mammals.

Enzymatic Halogenation in Invertebrates

In marine organisms and likely insects, the chlorination of tyrosine is an enzyme-catalyzed process. The key enzymes involved are haloperoxidases, particularly vanadium-dependent haloperoxidases (V-HPOs), which are known to catalyze the oxidation of halides (like Cl⁻) in the presence of hydrogen peroxide to produce a reactive halogenating species[16][17]. This reactive intermediate then chlorinates electron-rich aromatic substrates such as the phenol ring of tyrosine. While the general mechanism is understood, the specific haloperoxidase responsible for the dichlorination of tyrosine to this compound has not yet been definitively identified.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogenated tyrosine derivatives in invertebrate scleroproteins: isolation and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multitasking Vanadium-Dependent Chloroperoxidase as an Inspiration for the Chemical Synthesis of the Merochlorins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorinated tyrosine derivatives in insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencebiology.org [sciencebiology.org]

- 10. sciencebiology.org [sciencebiology.org]

- 11. Brain metabolomic profiling of eastern honey bee (Apis cerana) infested with the mite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 16. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Significance of Dihalogenated Tyrosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated tyrosine derivatives, a class of molecules characterized by the substitution of two halogen atoms on the aromatic ring of tyrosine, play multifaceted and significant roles in biology. From their fundamental involvement in thyroid hormone synthesis to their emergence as biomarkers of oxidative stress and promising neuroprotective agents, these compounds are of increasing interest in biomedical research and drug development. This technical guide provides an in-depth exploration of the core biological significance of 3,5-diiodo-, 3,5-dibromo-, 3,5-dichloro-, and 3,5-difluorotyrosine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with these fascinating molecules.

Introduction

Tyrosine, a non-essential amino acid, is a precursor to several critical biomolecules, including neurotransmitters and hormones[1]. The halogenation of tyrosine residues, an enzymatic or oxidative process, gives rise to a variety of derivatives with distinct physicochemical properties and biological activities. Dihalogenation at the 3 and 5 positions of the phenolic ring, in particular, has profound implications for molecular function. This guide will systematically examine the biological significance of four key dihalogenated tyrosine derivatives: 3,5-diiodotyrosine (DIT), 3,5-dibromotyrosine (DBrT), 3,5-dichlorotyrosine (DCIT), and 3,5-difluorotyrosine (F2Y).

Core Biological Roles and Significance

3,5-Diiodotyrosine (DIT): A Cornerstone of Thyroid Function

The most well-established biological role of a dihalogenated tyrosine is that of 3,5-diiodotyrosine (DIT) in the synthesis of thyroid hormones.[2]

-

Precursor to Thyroid Hormones: DIT is an essential intermediate in the biosynthesis of thyroxine (T4) and triiodothyronine (T3).[2] The process, occurring in the thyroid gland, involves the iodination of tyrosine residues on the protein thyroglobulin, catalyzed by thyroid peroxidase (TPO).[2] Monoiodotyrosine (MIT) is formed first, followed by the addition of a second iodine atom to create DIT. The coupling of two DIT molecules yields T4, while the coupling of one DIT and one MIT molecule produces T3.[2]

-

Modulator of Thyroid Peroxidase: DIT also acts as a modulator of TPO activity. At low concentrations (around 0.05 µM), it can have a stimulatory effect on thyroid hormone synthesis. However, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin.

3,5-Dibromotyrosine (DBrT): A Biomarker and Bioactive Molecule

3,5-Dibromotyrosine has emerged as a significant molecule in the context of oxidative stress and inflammation, with potential therapeutic applications.

-

Biomarker of Eosinophilic and Neutrophilic Inflammation: DBrT is a stable end-product of protein oxidation mediated by eosinophil peroxidase (EPO) and myeloperoxidase (MPO).[3][4][5] These enzymes, found in eosinophils and neutrophils respectively, utilize bromide ions and hydrogen peroxide to generate reactive brominating species that modify tyrosine residues.[3][4][5] Elevated levels of DBrT have been detected in conditions associated with eosinophil and neutrophil activation, such as asthma and ischemia-reperfusion injury, making it a valuable biomarker for these inflammatory processes.[3]

-

Neuroprotective Agent: DBrT has demonstrated neuroprotective effects in models of brain ischemia. It has been shown to attenuate excitotoxicity by reducing glutamatergic signaling.

3,5-Dichlorotyrosine (DCIT): A Marker of Chlorine-Induced Oxidative Stress

Similar to its brominated counterpart, 3,5-dichlorotyrosine serves as a biomarker for specific types of oxidative damage.

-

Biomarker of Myeloperoxidase Activity and Chlorine Exposure: DCIT is formed when tyrosine is exposed to hypochlorous acid (HOCl), a reactive chlorine species produced by myeloperoxidase.[6] Its presence in biological samples can indicate MPO-driven inflammation and has been investigated as a biomarker for exposure to chlorine gas.[6]

3,5-Difluorotyrosine (F2Y): A Tool for Research and Drug Design

Unlike the other dihalogenated derivatives, 3,5-difluorotyrosine is primarily a synthetic analog used in research and development.

-

Probe for Studying Protein Tyrosine Phosphatases (PTPs): F2Y is a valuable tool for studying PTPs because it is resistant to oxidation by tyrosinase, an enzyme often used in PTP activity assays.[7][8] Peptides containing F2Y can be used as substrates to profile the specificity of PTPs without the complication of unwanted side reactions.[7][8]

-

Component of Novel Peptides: The incorporation of F2Y into peptides can enhance their stability and modify their biological activity, making it an attractive building block in peptide-based drug design.

Data Presentation: Quantitative Analysis of Biological Activity

This section summarizes key quantitative data related to the biological activities of dihalogenated tyrosine derivatives.

| Derivative | Target/System | Parameter | Value | Reference(s) |

| 3,5-Diiodotyrosine (DIT) | Thyroid Peroxidase (Thyroglobulin Iodination) | Inhibition | Competitive inhibition at > 5 µM | |

| Tyrosinase (Hydroxylation of L-tyrosine) | Inhibition | Mixed type | [9] | |

| Ki (competitive) | 5.6 ± 0.9 mM | [9] | ||

| Ki' (uncompetitive) | 3.3 ± 0.9 mM | [9] | ||

| 3,5-Dibromotyrosine (DBrT) | AMPA/Kainate Receptors (mEPSCs frequency) | IC50 | 127.5 ± 13.3 µM | |

| Valdiviamide B (DBrT derivative) | HepG2 cell line | IC50 | 7.8 µM | [8] |

| Clavatadine C analog (DBrT derivative) | A-375 melanoma cell line | IC50 | 16 µM | [10] |

| BALB/c 3T3 fibroblast cell line | IC50 | 71 µM | [10] | |

| 3,5-Dichlorotyrosine (DCIT) | Biomarker | Correlation with Chlorine Exposure | Dose-dependent increase | [6] |

| 3,5-Difluorotyrosine (F2Y) | Protein Tyrosine Phosphatases (PTPs) | Substrate | Kinetic properties similar to tyrosine | [7][8] |

| Tyrosinase | Resistance | Resistant to oxidation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dihalogenated tyrosine derivatives.

Synthesis of Dihalogenated Tyrosine Derivatives

4.1.1. Synthesis of 3,5-Diiodotyrosine (DIT)

-

Method: Direct iodination of L-tyrosine.

-

Reagents: L-tyrosine, Iodine (I₂), Sodium Iodide (NaI), Aqueous Ethylamine or a mixture of Acetic and Hydrochloric acids with Hydrogen Peroxide.[11]

-

Procedure (Aqueous Ethylamine):

-

Dissolve L-tyrosine in aqueous ethylamine.

-

Add a solution of iodine and sodium iodide in water dropwise with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry the 3,5-diiodotyrosine product.

-

4.1.2. Synthesis of 3,5-Dibromotyrosine (DBrT)

-

Method: Direct bromination of L-tyrosine.[3]

-

Reagents: L-tyrosine, Dimethyl Sulfoxide (DMSO), Hydrobromic Acid (HBr) in Acetic Acid (AcOH).[3]

-

Procedure:

-

Dissolve L-tyrosine in a mixture of HBr/AcOH.

-

Add 2.2 equivalents of DMSO to the solution.

-

Heat the reaction mixture under controlled conditions until the reaction is complete (monitored by TLC).[3]

-

Cool the reaction mixture and precipitate the product by adding a suitable anti-solvent.

-

Filter, wash, and dry the 3,5-dibromotyrosine product.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of halogenated tyrosines in biological samples.

-

Principle: Derivatization of the non-volatile amino acids to increase volatility for GC separation, followed by mass spectrometric detection and quantification.

-

Sample Preparation and Hydrolysis:

-

Homogenize tissue samples or collect biofluids.

-

Perform protein precipitation (e.g., with perchloric acid).

-

Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours to release amino acids.

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Derivatization (as N(O,S)-ethoxycarbonyltrifluoroethyl esters):

-

Re-dissolve the dried hydrolysate in a suitable solvent.

-

Add ethyl chloroformate and trifluoroethanol for derivatization.

-

Heat the mixture to complete the reaction.

-

-

GC-MS Analysis:

-

GC Column: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temperature of 100°C, ramped to 280°C).[12]

-

MS Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the derivatized dihalogenated tyrosines.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled dihalogenated tyrosine) for accurate quantification.

-

Assessment of Neuroprotection

4.3.1. Lactate Dehydrogenase (LDH) Assay for Cell Viability

-

Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the medium is proportional to the extent of cell death.

-

Procedure:

-

Culture primary neurons or neuronal cell lines in 96-well plates.

-

Induce excitotoxicity (e.g., with NMDA or glutamate) in the presence or absence of the dihalogenated tyrosine derivative being tested.

-

After the incubation period, carefully collect the culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubate in the dark at room temperature to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell death as a percentage of the positive control (fully lysed cells).

-

4.3.2. Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique allows for the recording of ion currents across the cell membrane of a single neuron, enabling the study of synaptic activity and the effects of compounds on ion channels.

-

Procedure:

-

Prepare acute brain slices or cultured neurons.

-

Identify a neuron under a microscope with differential interference contrast (DIC) optics.

-

Approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular environment.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to gain electrical access to the whole cell.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked postsynaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs).

-

Bath-apply the dihalogenated tyrosine derivative and record changes in the frequency and amplitude of the synaptic currents to assess its effect on glutamatergic transmission.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving dihalogenated tyrosine derivatives.

References

- 1. Tyrosine Metabolism Pathway Is Downregulated in Dopaminergic Neurons with LRRK2 Overexpression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 3. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti dibromotyrosine monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]

- 6. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of di-iodotyrosine and of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

3,5-Dichloro-L-Tyrosine: A Definitive Biomarker for Chlorine Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichloro-L-tyrosine (DClY) as a specific and stable biomarker for confirming exposure to chlorine gas. Chlorine is a highly reactive toxic industrial chemical, and its release, whether accidental or intentional, poses a significant public health threat.[1] The ability to retrospectively verify exposure through reliable biomarkers is crucial for clinical diagnosis, forensic investigation, and the development of effective medical countermeasures. This document details the biochemical formation of DClY, presents quantitative data from key studies, outlines detailed experimental protocols for its analysis, and provides visual representations of the underlying pathways and workflows.

Introduction: The Significance of DClY as a Biomarker

Upon inhalation, chlorine gas (Cl₂) reacts with the aqueous lining of the respiratory tract to form hypochlorous acid (HOCl) and hydrochloric acid (HCl).[1] HOCl is a potent oxidizing and chlorinating agent that can react with various biological molecules, including amino acids. Tyrosine residues in proteins are particularly susceptible to chlorination by HOCl, leading to the formation of 3-chlorotyrosine (CY) and subsequently 3,5-dichlorotyrosine (DClY).[2][3]

DClY is a chemically stable product, making it an ideal biomarker for chlorine exposure.[2] It can be detected in various biological matrices, including blood, plasma, serum, lung tissue, and hair, for hours to days post-exposure.[1][4] While 3-chlorotyrosine can also be produced endogenously during inflammation via the myeloperoxidase (MPO) enzyme, the presence of DClY is more specifically indicative of significant chlorine exposure.[1][5] This guide focuses on DClY as a robust indicator of exogenous chlorine exposure.

Biochemical Formation of this compound

The formation of DClY is a multi-step process initiated by the inhalation of chlorine gas. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Inhalation of Chlorine Gas: Gaseous chlorine enters the respiratory tract.

-

Formation of Hypochlorous Acid: Chlorine reacts with water in the mucosal lining to produce hypochlorous acid (HOCl).

-

Initial Chlorination of Tyrosine: HOCl reacts with L-tyrosine residues on proteins via electrophilic aromatic substitution to form 3-chloro-L-tyrosine (CY).[2]

-

Secondary Chlorination: In the presence of sufficient HOCl, 3-chloro-L-tyrosine is further chlorinated to form the stable end-product, this compound (DClY).[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the detection and measurement of this compound.

Table 1: Analytical Method Performance for DClY Detection

| Parameter | GC-MS | LC-MS/MS | Reference |

| Limit of Detection (LOD) | 1100 fg/µL (4.4 fmol on column) | 0.396 ng/mL | [2],[8] |

| Lowest Reportable Limit (LRL) | Not Reported | 2.50 ng/mL | [8] |

| Calibration Range | 50 - 500 pg/µL | 2.50 - 1000 ng/mL | [2],[8] |

| Accuracy | Not Reported | ≥ 93% | [8] |

| Inter-day Precision (%CV) | < 5% | ≤ 10% | [2],[8] |

| Intra-day Precision (%CV) | Not Reported | ≤ 7.0% | [8] |

Table 2: DClY Concentrations in Biological Samples Following Chlorine Exposure

| Biological Matrix | Species | Exposure Conditions | DClY Concentration | Analytical Method | Reference |

| Nasal Tissue (LRE & SRE) | Rat (Fisher 344) | 0.18 - 3.76 µmol cumulative exposure | Dose-dependent increase | GC-MS | [2] |

| Whole Blood | Human (in vitro) | 2.02 ppm for 15 min | 223 ng/mL | HPLC-MS/MS | [8] |

| Serum | Human (in vitro) | 2.02 ppm for 15 min | 527 ng/mL | HPLC-MS/MS | [8] |

| Plasma | Human (in vitro) | 2.02 ppm for 15 min | 273 ng/mL | HPLC-MS/MS | [8] |

| Lung Tissue | Human (autopsy) | Suspected chlorine poisoning | 10.3 ng/g | LC/ESI-MS/MS | [9] |

| Hair | Mouse | Chlorine gas exposure | Detected | LC-MS/MS | [10] |

Table 3: Baseline Levels of DClY in Human Samples

| Population | Biological Matrix | DClY Concentration | Analytical Method | Reference |

| Healthy Individuals (n=200) | Whole Blood, Serum, Plasma | < LRL (2.50 ng/mL) in most samples | HPLC-MS/MS | [8] |

| Individuals with Inflammatory Disease (n=175) | Whole Blood, Serum, Plasma | < LRL - 5.22 ng/mL | HPLC-MS/MS | [8] |

Experimental Protocols

Accurate and reproducible measurement of DClY is critical for its validation as a biomarker. The following sections provide detailed methodologies for the two primary analytical techniques employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of DClY by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the detection of DClY, particularly in tissue samples.[2]

Sample Preparation and Protein Hydrolysis:

-

Excise tissue samples and store at -80°C until analysis.[2]

-

Homogenize the tissue and precipitate proteins.

-

Dry the protein samples.[2]

-

Reconstitute the dried protein in 500 µL of deionized water and vortex to create a suspension.[2]

-

Transfer a 250 µL aliquot to a reaction vial.[2]

-

Add 250 µL of 6M methane sulfonic acid (MSA) and internal standards (e.g., ¹³C₉-labeled 3-chlorotyrosine).[2]

-

Purge the samples with nitrogen, cap tightly, and hydrolyze at 120°C for 24 hours.[2]

Derivatization:

-

Following hydrolysis, neutralize the samples.

-

Perform solid-phase extraction (SPE) to purify the amino acids.

-

Evaporate the purified samples to dryness.

-

Derivatize the amino acid residues to increase their volatility for GC analysis. This typically involves a two-step process:

GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 6890 GC or equivalent.[2]

-

Mass Spectrometer: Agilent 5973 inert mass selective detector or equivalent.[2]

-

Injection Mode: Splitless.[2]

-

Inlet Temperature: 275°C.[2]

-

GC Oven Program:

-

Detection Mode: Selective Ion Monitoring (SIM) in negative chemical ionization (NCI) mode.[2]

Quantification of DClY by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is well-suited for the high-throughput analysis of DClY in liquid biological samples such as blood, serum, and plasma.[8]

Sample Preparation:

-

Pipette 50 µL of the biological sample (whole blood, serum, or plasma) into a microcentrifuge tube.[8]

-

Add an internal standard solution containing isotopically labeled DClY (e.g., ¹³C₉,¹⁵N-DClY).[10]

-

Add pronase for enzymatic digestion of proteins.[8]

-

Incubate the mixture to allow for complete protein digestion.

-

Perform solid-phase extraction (SPE) to isolate the amino acids.[8]

-

Elute the purified amino acids and prepare for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: Agilent 1100 HPLC system or equivalent.[11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source.[10]

-

Chromatographic Separation: Reversed-phase HPLC.[8]

-

ESI Source Mode: Positive ion mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[11]

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myeloperoxidase in the Synthesis of 3,5-dichloro-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils, plays a critical role in the innate immune response through the generation of potent microbicidal agents. A key function of MPO is the catalysis of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). This highly reactive HOCl can subsequently chlorinate a variety of biomolecules, including the amino acid L-tyrosine. The progressive chlorination of L-tyrosine by the MPO-H₂O₂-Cl⁻ system leads to the formation of 3-chloro-L-tyrosine (Cl-Tyr) and subsequently 3,5-dichloro-L-tyrosine (di-Cl-Tyr). The presence of these chlorinated tyrosine species, particularly this compound, serves as a specific and stable biomarker for MPO activity and the associated inflammatory conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound by myeloperoxidase, detailing the underlying mechanisms, experimental protocols for its detection and quantification, and a summary of its levels in various physiological and pathological states.

Enzymatic Synthesis of this compound by Myeloperoxidase

The synthesis of this compound is a direct consequence of the halogenation cycle of myeloperoxidase. This enzymatic process can be broken down into two main stages: the production of hypochlorous acid and the subsequent chlorination of L-tyrosine.

The Myeloperoxidase Halogenation Cycle

The catalytic cycle of MPO begins with the reaction of the native ferric (Fe³⁺) enzyme with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate known as Compound I.[1] Compound I is a two-electron oxidation state higher than the native enzyme. In the halogenation cycle, Compound I oxidizes a halide, with chloride being the most physiologically relevant substrate due to its high concentration in biological systems.[1] This two-electron oxidation of chloride regenerates the native enzyme and produces hypochlorous acid (HOCl).[2]

The overall reaction for the formation of HOCl is:

H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O[1]

Chlorination of L-tyrosine

Hypochlorous acid is a powerful chlorinating agent that can react with the phenolic ring of L-tyrosine. The initial reaction results in the formation of 3-chloro-L-tyrosine.[3] With a sufficient concentration of HOCl, a second chlorination event can occur at the other ortho position of the phenolic ring, yielding this compound.[3] While HOCl is the primary chlorinating species, under certain conditions, molecular chlorine (Cl₂) can also be generated by the MPO-H₂O₂-Cl⁻ system and contribute to tyrosine chlorination.[4]

Quantitative Data on this compound

The levels of this compound in biological samples are indicative of MPO activity and associated inflammatory conditions. Below is a summary of reported concentrations in various matrices.

| Biological Matrix | Condition | 3-chloro-L-tyrosine (Cl-Tyr) Concentration | This compound (di-Cl-Tyr) Concentration | Reference(s) |

| Human Plasma | Healthy Individuals | [5] | ||

| Human Plasma | Patients with Inflammatory Disease | [5] | ||

| Human Whole Blood | Exposed to 2.02 ppm Chlorine Gas (15 min) | 941 ng/mL | 223 ng/mL | [5] |

| Human LDL | Circulating | Undetectable | Undetectable | [6] |

| Human LDL | Isolated from Atherosclerotic Intima | Markedly Elevated (30-fold higher than circulating) | Not specified, but 3-chlorotyrosine was 30-fold higher | [6] |

| Rat Nasal Tissue | Exposed to Chlorine Gas | Dose-dependent increase | Dose-dependent increase | [7] |

| Bacterial Proteins | After Phagocytosis by Neutrophils | ~2.5/1000 mol of tyrosine at 60 min | Detected | [3] |

LRL: Lowest Reportable Limit

Kinetic Data for MPO and Tyrosine Interaction:

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| MPO Compound I + Tyrosine | (7.7 ± 0.1) x 10⁵ | [8] |

| MPO Compound II + Tyrosine | (1.57 ± 0.06) x 10⁴ | [8] |

| MPO Compound I + Chloride | (4.7 ± 0.1) x 10⁶ | [8] |

Experimental Protocols

In Vitro Synthesis of this compound

Objective: To generate this compound in a controlled enzymatic reaction for use as a standard or for further experimental studies.

Materials:

-

Human Myeloperoxidase (MPO)

-

L-tyrosine

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Phosphate buffer (pH 7.4)

-

Chelating agent (e.g., DTPA) to prevent metal-catalyzed oxidation

Protocol:

-

Prepare a reaction buffer containing 50 mM phosphate buffer (pH 7.4) with 100 mM NaCl and 100 µM DTPA.

-

Add L-tyrosine to the reaction buffer to a final concentration of 1 mM.

-

Add human MPO to the reaction mixture to a final concentration of 50 nM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of a reducing agent such as methionine or by flash-freezing the sample.

-

Analyze the reaction mixture for the presence of this compound using HPLC-MS/MS (see protocol 4.3).

Myeloperoxidase Activity Assay

Objective: To measure the enzymatic activity of MPO in a biological sample.

Principle: This protocol is based on the peroxidase activity of MPO, using a chromogenic substrate that changes color upon oxidation.

Materials:

-

Sample (tissue homogenate, cell lysate, etc.)

-

Potassium phosphate buffer

-

Hexadecyltrimethylammonium bromide (HTAB) for enzyme extraction

-

o-dianisidine dihydrochloride (or other suitable chromogenic substrate)

-

Hydrogen peroxide (H₂O₂)

Protocol:

-

Sample Preparation: Homogenize tissue or lyse cells in a potassium phosphate buffer containing 0.5% HTAB to solubilize MPO. Centrifuge to remove cellular debris and collect the supernatant.

-

Assay Reagent Preparation: Prepare a solution of o-dianisidine dihydrochloride and a dilute solution of H₂O₂ in potassium phosphate buffer.

-

Kinetic Measurement: In a cuvette, mix the sample supernatant with the o-dianisidine solution. Initiate the reaction by adding the H₂O₂ solution.

-

Spectrophotometric Reading: Immediately measure the change in absorbance at 460 nm over a defined period (e.g., 60 seconds) using a spectrophotometer. The rate of change in absorbance is proportional to the MPO activity in the sample.

Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a biological sample.

Principle: This method utilizes high-performance liquid chromatography (HPLC) to separate this compound from other sample components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification using a stable isotope-labeled internal standard.

Materials:

-

Biological sample (plasma, tissue homogenate, etc.)

-

Stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine) as an internal standard

-

Pronase (for protein digestion)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system coupled to a tandem mass spectrometer

Protocol:

-

Sample Preparation:

-

Add a known amount of the stable isotope-labeled internal standard to the biological sample.

-

Perform enzymatic digestion of proteins using pronase to release free amino acids, including this compound.

-

Purify and concentrate the sample using solid-phase extraction (SPE).

-

-

HPLC Separation:

-

Inject the purified sample onto a reverse-phase HPLC column.

-

Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Introduce the HPLC eluent into the mass spectrometer.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native and isotope-labeled this compound.

-

-

Quantification:

-

Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.

-

Visualizations

Caption: MPO Halogenation Cycle and Tyrosine Dichlorination.

Caption: Workflow for this compound Quantification.

Caption: Regulation of Myeloperoxidase Expression and Activity.

Conclusion

The enzymatic synthesis of this compound by myeloperoxidase is a hallmark of neutrophil-mediated inflammation. Its detection and quantification in biological samples provide a specific and reliable measure of MPO activity, offering valuable insights into the pathophysiology of a wide range of inflammatory diseases. The experimental protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the role of MPO and its chlorinated products in their respective fields of study. Further research into the precise roles of this compound in cellular processes may reveal novel therapeutic targets for the modulation of inflammatory responses.

References

- 1. benchchem.com [benchchem.com]

- 2. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorination of bacterial and neutrophil proteins during phagocytosis and killing of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human neutrophils employ chlorine gas as an oxidant during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicology Profile of Chlorinated Tyrosine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicology of chlorinated tyrosine compounds, primarily focusing on 3-chlorotyrosine and 3,5-dichlorotyrosine. These compounds are increasingly recognized as important biomarkers of inflammation and oxidative stress, making their toxicological profile a critical area of study for researchers in various fields, including drug development, diagnostics, and environmental health.

Introduction

Chlorinated tyrosine compounds are derivatives of the amino acid L-tyrosine that are formed endogenously through the action of the enzyme myeloperoxidase (MPO) during inflammatory processes.[1][2] Myeloperoxidase, released by neutrophils and monocytes, catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3] This highly reactive species can subsequently modify tyrosine residues within proteins to form 3-chlorotyrosine (CY) and, to a lesser extent, 3,5-dichlorotyrosine (dCY). The presence of these chlorinated amino acids in biological tissues and fluids serves as a specific fingerprint of MPO-catalyzed oxidative damage.[4][5]

While primarily investigated as biomarkers for a range of inflammatory diseases, including atherosclerosis and respiratory conditions, understanding the inherent toxicity of these compounds is crucial for a complete risk assessment and for elucidating their potential pathological roles beyond being mere indicators of inflammation. This guide summarizes the available toxicological data, details the methodologies for their detection, and illustrates the key pathways involved in their formation and biological significance.

Formation and Metabolism

The formation of chlorinated tyrosines is intrinsically linked to the inflammatory cascade. The primary pathway involves the MPO-H₂O₂-Cl⁻ system of phagocytes.[4] Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid.[3] HOCl can then react with the aromatic ring of tyrosine residues in proteins, leading to the formation of 3-chlorotyrosine.[3] Further chlorination can produce 3,5-dichlorotyrosine.

The metabolism of chlorinated tyrosines is less well-understood. However, studies have shown that a major metabolic pathway for 3-chlorotyrosine is dechlorination, leading to the regeneration of tyrosine. This suggests the existence of enzymatic systems capable of detoxifying these modified amino acids.

Below is a diagram illustrating the formation of chlorinated tyrosine compounds by myeloperoxidase.

Caption: Myeloperoxidase-catalyzed formation of chlorinated tyrosines.

Toxicological Profile

Direct quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for isolated 3-chlorotyrosine and 3,5-dichlorotyrosine are limited in publicly available literature. Safety data sheets for 3-chlorotyrosine indicate that it is not classified as a hazardous substance and does not cause skin or eye irritation. Another safety data sheet for L-tyrosine, the parent compound, indicates a high oral LD50 in rats, suggesting low acute toxicity for the unmodified amino acid.

While specific LD50 values are not available for the chlorinated derivatives, research has focused on their genotoxic potential and cytotoxic effects.

Genotoxicity

Studies on the genotoxicity of chlorinated tyrosine have often been conducted on complex mixtures of disinfection by-products rather than the isolated compounds. One study investigated the combined genotoxicity of chlorinated products from tyrosine and benzophenone-4 using the SOS/umu test, which revealed that the genotoxicity of the mixture was not simply additive of the individual components. Further research is needed to determine the specific genotoxic potential of 3-chlorotyrosine and 3,5-dichlorotyrosine in standard assays like the Ames test or chromosomal aberration assays.

Cytotoxicity

The cytotoxic effects of chlorinated tyrosines are an area of active investigation. Given their formation in inflammatory environments, their potential to contribute to tissue damage is a key concern. Studies have shown that incubation of cells with inflammatory oxidants can lead to the loss of 3-chlorotyrosine, suggesting it can be further modified into other potentially reactive species.[6] Research on the direct effect of 3-chlorotyrosine and 3,5-dichlorotyrosine on cell viability and proliferation in various cell lines is necessary to fully understand their cytotoxic profile.

Quantitative Data Summary

The following tables summarize available quantitative data related to chlorinated tyrosine compounds. Due to the lack of direct toxicity studies, the data primarily focuses on levels detected in biological samples and the performance of analytical methods.

Table 1: Levels of Chlorinated Tyrosine in Human and Animal Samples

| Compound | Matrix | Species | Condition | Concentration Range | Reference |

| 3-Chlorotyrosine | Plasma | Human | Healthy | <2.50 - 4.26 ng/mL | [7] |

| 3-Chlorotyrosine | Plasma | Human | Chronic Inflammatory Disease | <2.50 - 15.4 ng/mL | [7] |

| 3,5-Dichlorotyrosine | Plasma | Human | Healthy / Chronic Inflammatory Disease | <2.50 ng/mL | [7] |

| 3-Chlorotyrosine | Blood | Human | Suspected Chlorine Poisoning (Autopsy) | 59.7 ng/mL | [8] |

| 3-Chlorotyrosine | Tracheal Aspirates | Human | Preterm Infants without Chronic Lung Disease | Median 49 µmol/mol tyrosine | [9] |

| 3-Chlorotyrosine | Tracheal Aspirates | Human | Preterm Infants with Chronic Lung Disease | Median 88 µmol/mol tyrosine | [9] |

| 3-Chlorotyrosine | Nasal Tissue | Rat | Chlorine Gas Exposure (0.5 - 2.5 ppm) | Dose-dependent increase | [10] |

| 3,5-Dichlorotyrosine | Nasal Tissue | Rat | Chlorine Gas Exposure (0.5 - 2.5 ppm) | Dose-dependent increase | [10] |

Table 2: Performance of Analytical Methods for Chlorinated Tyrosine Quantification

| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lowest Reportable Limit (LRL) | Reference |

| HPLC-MS/MS | 3-Chlorotyrosine | Whole Blood, Serum, Plasma | 0.443 ng/mL | 2.50 ng/mL (LRL) | [7] |

| HPLC-MS/MS | 3,5-Dichlorotyrosine | Whole Blood, Serum, Plasma | 0.396 ng/mL | 2.50 ng/mL (LRL) | [7] |

| GC-MS | 3-Chlorotyrosine | Blood | Not specified | 10 ng/mL | [8] |

| GC-MS | 3-Chlorotyrosine | Human Tissues | Attomole levels | Not specified |

Experimental Protocols

Accurate quantification of chlorinated tyrosines is essential for their study. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods typically involve protein hydrolysis, extraction, and derivatization (for GC-MS).

Sample Preparation Workflow for LC-MS/MS Analysis

The following diagram illustrates a general workflow for the preparation of biological samples for the analysis of chlorinated tyrosines by LC-MS/MS.

References

- 1. hycultbiotech.com [hycultbiotech.com]

- 2. qeios.com [qeios.com]

- 3. chempep.com [chempep.com]

- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

"3,5-dichloro-L-tyrosine CAS number and chemical structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, making it a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a non-proteinogenic α-amino acid where the L-tyrosine structure is modified with two chlorine atoms at the 3 and 5 positions of the phenyl ring.[1][2] This modification significantly alters its chemical properties and biological activity compared to its parent molecule, L-tyrosine.

-

IUPAC Name: (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid[2][3]

-

Synonyms: L-Tyrosine, 3,5-dichloro-; (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid[4]

The chemical structure of this compound is as follows:

Physicochemical Properties

The addition of chlorine atoms to the tyrosine ring influences the compound's physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₃ | [1][2][4][5] |

| Molecular Weight | 250.08 g/mol | [1][2][5] |

| Melting Point | 252 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 392.5 ± 42.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.565 g/cm³ | [4] |

| Flash Point (Predicted) | 191.182 °C | [4] |

| Appearance | White to off-white crystalline powder | [7] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C--INVALID-LINK--N | [5] |

Biological Significance and Applications

This compound serves as a crucial tool and biomarker in various research and development areas.

-

Biomarker of Inflammation and Oxidative Stress: Both 3-chlorotyrosine and 3,5-dichlorotyrosine are recognized as promising biomarkers for myeloperoxidase (MPO)-catalyzed chlorine stress, which is associated with inflammatory conditions.[8] Elevated levels of these chlorinated tyrosines can indicate exposure to reactive chlorine species generated by neutrophils during an inflammatory response.

-

Environmental Exposure Marker: Studies have demonstrated a dose-dependent increase in 3,5-dichlorotyrosine in respiratory tissues following exposure to chlorine gas, highlighting its utility as a biomarker for such exposures.[8]

-

Research and Development Applications:

-

It is used as a building block in the synthesis of novel peptides and proteins, which can lead to new pharmaceutical compounds.[4][7]

-

Its unique structure makes it a valuable probe for investigating enzyme mechanisms and protein interactions.[7]

-

It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]

-

It has been utilized as an eosinophil peroxidase substrate in the production of monoclonal antibodies.[5]

-

Signaling Pathway: Myeloperoxidase-Mediated Formation

The formation of this compound in biological systems is intricately linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO) in neutrophils.[9] During inflammation, activated neutrophils generate hypochlorous acid (HOCl), a potent chlorinating agent, which then reacts with L-tyrosine residues to form chlorinated derivatives.

Caption: Myeloperoxidase pathway leading to the formation of chlorinated tyrosines.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. Below are summaries of relevant methodologies.

Synthesis of Halogenated Tyrosines

Objective: To synthesize gram quantities of halogenated L-tyrosine.

Materials:

-

L-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (HBr) in acetic acid (AcOH) (for bromination)

-

Note: For chlorination, a system like HCl/DMSO or another appropriate chlorinating agent would be substituted.

-

Procedure (for Bromination):

-

Dissolve L-tyrosine in a mixture of HBr and AcOH.

-

For mono-bromination (3-bromo-L-tyrosine), add 1.2 equivalents of DMSO to the reaction mixture.

-

For di-bromination (3,5-dibromo-L-tyrosine), add 2.2 equivalents of DMSO.

-

Heat the reaction mixture, typically between 60-70°C.

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture and precipitate the product.

-

Isolate the product by filtration, wash, and dry.

This procedure is based on the synthesis of brominated derivatives and would require optimization for the synthesis of this compound.[10]

Analysis of Chlorinated Tyrosines in Biological Samples

This protocol outlines a method for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue samples, which is essential for its use as a biomarker.

Objective: To quantify the levels of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with selective ion monitoring.

Procedure Outline:

-

Sample Preparation: Excise tissue samples (e.g., nasal respiratory epithelium).[8]

-

Protein Hydrolysis: Isolate proteins from the tissue and perform acid hydrolysis to release the amino acids.

-

Derivatization: Convert the amino acids, including the chlorinated tyrosines, into volatile derivatives suitable for GC analysis. This is a critical step to ensure the compounds can be vaporized without decomposition.

-

GC-MS Analysis:

-

Inject the derivatized sample into the gas chromatograph. The different amino acid derivatives will separate based on their boiling points and interaction with the GC column.

-

As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

-

-

Quantification: Use selective ion monitoring to detect and quantify the specific ions corresponding to the derivatized 3-chlorotyrosine and 3,5-dichlorotyrosine. This provides high sensitivity and specificity.

-

Data Analysis: Correlate the detected amounts to a standard curve to determine the concentration of the chlorinated tyrosines in the original tissue sample.[8]

Conclusion

This compound is a significant compound for researchers in biochemistry, medicine, and environmental health. Its role as a biomarker for MPO-mediated oxidative stress provides a valuable tool for studying inflammatory diseases and exposure to chlorine agents. Furthermore, its application as a synthetic building block in drug discovery and development underscores its importance for creating novel therapeutic agents. The experimental protocols and pathway information provided in this guide offer a solid foundation for professionals working with this versatile molecule.

References

- 1. This compound CAS#: 15106-62-4 [m.chemicalbook.com]

- 2. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 15106-62-4 | FD176416 [biosynth.com]

- 6. This compound | 15106-62-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

"in vitro studies of 3,5-dichloro-L-tyrosine effects"

An In-depth Technical Guide to the In Vitro Effects of 3,5-dichloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCT) is a halogenated derivative of the amino acid L-tyrosine. In biological systems, it is primarily recognized as a stable and specific biomarker for the production of hypochlorous acid (HOCl) by the enzyme myeloperoxidase (MPO) during inflammation and neutrophil activation.[1][2][3][4] The presence of DCT in tissues and biological fluids is therefore indicative of MPO-driven oxidative and chlorinative stress.[5][6] Beyond its role as a biomarker, the direct biological effects of this compound are an emerging area of research. Studies on broader classes of halogenated tyrosine derivatives suggest potential antiviral and enzyme-inhibiting properties, though specific data for DCT remains limited.[7][8][9]

This technical guide provides a comprehensive overview of the current knowledge on the in vitro studies of this compound, focusing on its formation, detection, and the limited available information on its direct biological effects.

Biochemical Formation of this compound

The formation of this compound in vitro and in vivo is a two-step process initiated by the enzymatic activity of myeloperoxidase.

-

Enzymatic Production of Hypochlorous Acid (HOCl): During the inflammatory response, activated phagocytes such as neutrophils release myeloperoxidase. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid.[1][4][5]

-

Chlorination of L-Tyrosine: Hypochlorous acid then reacts non-enzymatically with the phenolic ring of L-tyrosine residues in proteins and peptides. This electrophilic aromatic substitution reaction first yields 3-chloro-L-tyrosine. If sufficient HOCl is present, a second chlorination occurs to form the more stable this compound.[3][10]

In Vitro Effects and Applications

Primary Role as a Biomarker of MPO-Induced Oxidative Stress

The most well-documented in vitro application of DCT is its use as a specific marker for MPO-catalyzed chlorination. Since MPO is the only human enzyme known to produce HOCl under physiological conditions, the detection of DCT provides a specific footprint of neutrophil-induced oxidative damage.[1][6]

Antiviral Activity

A study investigating the in vitro antiviral properties of six dihalogenated L-tyrosine derivatives against Chikungunya virus (CHIKV) reported significant inhibitory activity.[9] While this study included dichlorinated L-tyrosine compounds, the specific contribution of this compound to the observed effects was not detailed. The study evaluated pre-treatment of cells, post-treatment, and direct virucidal effects, suggesting that some of these derivatives may interfere with viral entry or later stages of the replication cycle.[1][9][11]

Enzyme Inhibition

Cell Viability and Apoptosis